5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC17430300
Molecular Formula: C9H8O3S
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O3S |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 5-methyl-3-prop-2-ynoxythiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H8O3S/c1-3-4-12-7-5-6(2)13-8(7)9(10)11/h1,5H,4H2,2H3,(H,10,11) |
| Standard InChI Key | FODNZFKNTWZZKD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(S1)C(=O)O)OCC#C |
Introduction
5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a complex organic compound belonging to the thiophene family. It is characterized by a five-membered ring containing sulfur, with a methyl group and a prop-2-yn-1-yloxy substituent attached to the thiophene ring. The compound's molecular formula is C₉H₈O₃S, and it has a molecular weight of approximately 196.22 g/mol .
Synthesis Methods
The synthesis of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring and the introduction of the prop-2-yn-1-yloxy and methyl groups. The process requires careful control of reaction conditions to optimize yield and purity. Industrial methods may utilize continuous flow techniques or catalytic processes to enhance efficiency.
Potential Applications
This compound has potential applications in various fields, including organic synthesis and pharmaceuticals. Its unique combination of functional groups may confer distinct physical and chemical properties, making it useful for interaction studies with biological targets. Preliminary studies could explore its binding affinity with enzymes or receptors, which might lead to therapeutic effects.
Related Compounds
Several compounds share structural characteristics with 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, such as:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Methyl-thiophene-3-carboxylic acid | 1507749-83-8 | Contains a methyl group and carboxylic acid; lacks the propynyl group. |
| 5-Tert-butyl-thiophene-2-carboxylic acid | 478022-18-3 | Substituted with a tert-butyl group; exhibits different solubility and reactivity. |
| 3-(Propynyl)-thiophene | Not specified | Similar alkyne functionality; lacks carboxylic acid functionality. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume